![molecular formula C14H14N4O2S B12188978 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12188978.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an indole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the methoxymethyl group. The indole ring is then synthesized separately and coupled with the thiadiazole intermediate. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of thiadiazole can significantly reduce the viability of various cancer cell lines, including pancreatic ductal adenocarcinoma cells, with half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM .
Mechanism of Action
The mechanism involves the inhibition of key kinases or proteases that are critical for cancer cell survival and proliferation. By disrupting these cellular signaling pathways, the compound can induce apoptosis in cancer cells.
Antimicrobial Properties
In addition to anticancer activity, N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to interfere with bacterial cell wall synthesis and metabolic pathways essential for bacterial survival .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, including pharmaceuticals and natural products. The synthetic routes typically involve:
- Formation of Thiadiazole Ring: Achieved through cyclization reactions involving hydrazine derivatives.
- Coupling with Indole Moiety: Utilizes palladium-catalyzed cross-coupling reactions.
- Methoxymethylation: Introduced via reactions with methoxymethyl chloride.
These steps can be optimized for industrial production to enhance yield and purity.
Material Science Applications
The unique electronic and optical properties of this compound make it a candidate for developing novel materials. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs): Due to its electronic properties.
- Photovoltaic Cells: As a component in solar energy conversion systems.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research: A study explored the antiproliferative effects of thiadiazole derivatives on pancreatic cancer cells, revealing significant activity that warrants further investigation into structure-activity relationships .
- Antimicrobial Studies: Research demonstrated that indole derivatives could outperform standard antibiotics against various bacterial strains, suggesting a pathway for developing new antimicrobial agents .
- Material Development: Investigations into the use of thiadiazole compounds in OLEDs have shown promising results in enhancing light emission efficiency and stability .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both thiadiazole and indole moieties. These structural characteristics suggest potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular formula of this compound is C16H18N4O4S with a molecular weight of 362.4 g/mol. Its structure features a thiadiazole ring linked to an indole system, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C16H18N4O4S |
Molecular Weight | 362.4 g/mol |
CAS Number | 1144448-97-4 |
Anticancer Activity
Research has indicated that compounds containing thiadiazole and indole structures exhibit promising anticancer properties. The compound in focus has shown potential interactions with several biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific enzyme systems or receptors associated with tumor growth and metastasis.
Case Studies:
- In Vitro Studies : In vitro tests on various cancer cell lines have demonstrated that derivatives of thiadiazole exhibit cytotoxic effects. For example, similar compounds have shown IC50 values in the submicromolar range against human cervical carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups in related compounds has been correlated with enhanced anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications:
- Thiadiazole Ring : Modifications on the thiadiazole ring can enhance binding affinity to target proteins.
- Indole Moiety : The indole component is crucial for the compound's ability to interact with biological targets related to cancer.
Research has highlighted that para-substituted derivatives with halogen or hydroxy groups exhibited remarkable potential against various cancer cell lines, including MCF-7 .
Antimicrobial and Antioxidant Activity
In addition to anticancer properties, derivatives of this compound class have shown antimicrobial and antioxidant activities. The presence of specific substituents can enhance these effects:
- Antimicrobial Potential : Compounds with halogen substitutions have demonstrated increased activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Electron-donating groups like methoxy enhance antioxidant potential, providing a protective effect against oxidative stress .
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c1-18-7-6-9-10(4-3-5-11(9)18)13(19)15-14-17-16-12(21-14)8-20-2/h3-7H,8H2,1-2H3,(H,15,17,19) |
InChI Key |
WPIZINOWNFDDLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
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